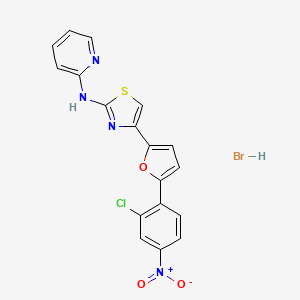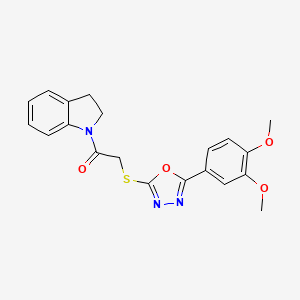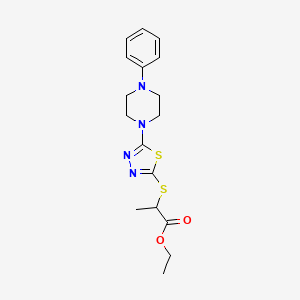methanone CAS No. 1251624-24-4](/img/structure/B2385962.png)
[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C19H17BrN2O3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which include “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on compound 87, which was described as a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .Molecular Structure Analysis
The molecular structure of “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” include a molecular weight of 433.32. The compound has a melting point of 77-79 °C, a predicted boiling point of 364.7±25.0 °C, and a predicted density of 1.469±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Benzothiazine Chemistry : The chemistry of benzothiazine compounds is rich and varied, encompassing a wide range of biological activities and chemical properties. For example, benzothiazines, as part of the benzodiazines family, have been known for their broad spectrum of biological activities. Research has focused on synthesizing and applying quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their value in creating novel optoelectronic materials (G. Lipunova et al., 2018).
Pyrrolidone Applications : Pyrrolidone derivatives are recognized for their versatility in enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency. This is attributed to the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion. Such interactions have been exploited in the development of surface-active pyrrolidone derivatives with reduced toxicity (Robert B. Login, 1995).
Biological Activities
Benzothiazine Derivatives : Benzothiazine derivatives have been studied for their potential in treating various diseases, including tuberculosis. For instance, macozinone, a piperazine-benzothiazinone, is under clinical studies for its effectiveness against tuberculosis, targeting essential components of the Mycobacterium tuberculosis cell wall (V. Makarov & K. Mikušová, 2020). This highlights the therapeutic potential of benzothiazine derivatives in addressing infectious diseases.
Pyrrolidone in Drug Discovery : The pyrrolidone ring is extensively utilized in medicinal chemistry to obtain compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage due to the non-planarity of the ring. Bioactive molecules characterized by the pyrrolidone ring have shown target selectivity across various biological activities (Giovanna Li Petri et al., 2021).
Safety and Hazards
“4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHYGGMGAZGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)
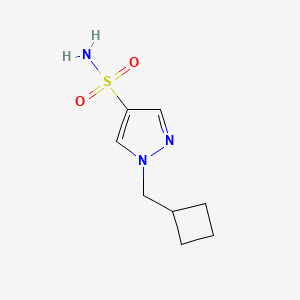
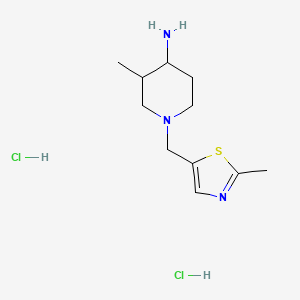
![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)

![(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2385889.png)
![(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2385890.png)
